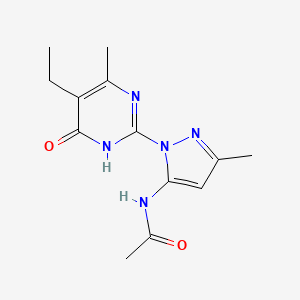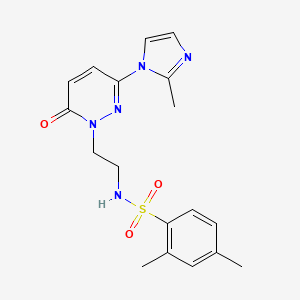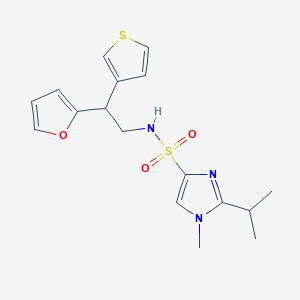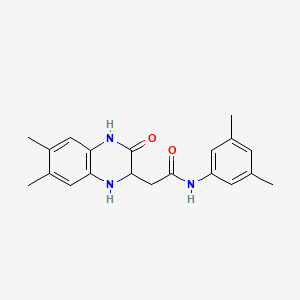![molecular formula C11H16N2O5 B2704969 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid CAS No. 1334491-40-5](/img/structure/B2704969.png)
3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The molecule also contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis, particularly for amines .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The BOC group could be removed under acidic conditions to reveal the free amine .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Isoxazole derivatives serve as privileged scaffolds in drug discovery due to their diverse biological activities. Let’s explore some key applications:
Anticancer Activity: Functionalized isoxazole derivatives exhibit promising anticancer properties. Researchers have explored their potential as HDAC inhibitors, which play a crucial role in cancer therapy. Isoxazole-containing compounds may interfere with histone deacetylase enzymes, leading to altered gene expression and cell cycle regulation .
Antioxidant Properties: Certain isoxazole derivatives demonstrate antioxidant activity. These compounds scavenge free radicals and protect cells from oxidative stress. Their antioxidant potential makes them relevant in the context of health and disease prevention .
Antibacterial and Antimicrobial Agents: Isoxazole-based molecules have been investigated for their antibacterial and antimicrobial effects. By targeting specific bacterial enzymes or cell structures, these compounds could contribute to combating infections and drug-resistant pathogens .
Peptide Synthesis
Beyond drug discovery, isoxazole derivatives find applications in peptide synthesis:
Unnatural Amino Acids: Researchers have explored 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) as a novel unnatural amino acid. Its incorporation into peptides can lead to the development of bioactive peptides with unique properties .
Solid-Phase Peptide Synthesis: AMIA has been investigated for use in solid-phase peptide synthesis. This approach allows efficient assembly of peptides on solid supports, facilitating the creation of diverse peptide libraries for biological studies .
Ionic Liquids
Additionally, tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) derived from isoxazole-containing amino acids have been prepared. These room-temperature ionic liquids serve as starting materials for dipeptide synthesis, offering an alternative approach to peptide bond formation .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that isoxazole derivatives can be synthesized by the 1,3-dipolar cycloaddition reaction . This might suggest that the compound could interact with its targets through similar mechanisms, leading to changes in the biological system.
Result of Action
It is known that isoxazole derivatives have been associated with various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the synthesis of isoxazole derivatives can be influenced by various factors, including the presence of catalysts . This suggests that the compound’s action could potentially be influenced by environmental conditions.
Eigenschaften
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6(12-10(16)18-11(2,3)4)8-7(9(14)15)5-17-13-8/h5-6H,1-4H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOIJLBWDZLREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2704890.png)
![6-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-2-carboxamide](/img/structure/B2704891.png)

![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)
![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)


![N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2704902.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2704903.png)
![(5-Bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2704907.png)
![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)
